4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE
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Overview
Description
4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate is a complex organic compound that features a combination of pyridine, naphthalene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine and naphthalene groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tri(pyridin-4-yl)amine: Another compound featuring pyridine groups, known for its applications in coordination chemistry and material science.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: A related compound used in the synthesis of conjugated polymers for optoelectronic applications.
Uniqueness
4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate is unique due to its combination of sulfonamide, pyridine, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
[4-[(4-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O5S/c1-20-6-8-23(9-7-20)38(35,36)32(28(33)21-12-16-30-17-13-21)26-10-11-27(25-5-3-2-4-24(25)26)37-29(34)22-14-18-31-19-15-22/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVRWDCUJIJGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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